Cas no 2411193-33-2 (4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane)
![4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane structure](https://ja.kuujia.com/scimg/cas/2411193-33-2x500.png)
4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane 化学的及び物理的性質
名前と識別子
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- 4-benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane
- Z3687612247
- EN300-7560871
- 2411193-33-2
- 4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane
-
- インチ: 1S/C18H24N2O3/c21-17(16-12-22-16)20-8-4-7-18(14-20)13-19(9-10-23-18)11-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2
- InChIKey: YBNHMQOYJZRMRV-UHFFFAOYSA-N
- SMILES: O1CCN(CC2C=CC=CC=2)CC21CN(C(C1CO1)=O)CCC2
計算された属性
- 精确分子量: 316.17869263g/mol
- 同位素质量: 316.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 438
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 45.3Ų
4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7560871-1.0g |
4-benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane |
2411193-33-2 | 95.0% | 1.0g |
$0.0 | 2025-03-22 |
4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecaneに関する追加情報
Exploring the Potential of 4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane (CAS No. 2411193-33-2) in Modern Chemistry
The compound 4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane (CAS No. 2411193-33-2) is a fascinating molecule that has garnered attention in the field of organic and medicinal chemistry. Its unique spirocyclic structure and the presence of an oxirane (epoxide) functional group make it a valuable scaffold for drug discovery and material science applications. Researchers are increasingly interested in this compound due to its potential as a building block for bioactive molecules and its role in catalysis and polymer chemistry.
One of the most intriguing aspects of 4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane is its structural complexity, which combines a benzyl group, a diazaspiro framework, and an oxirane moiety. This combination offers multiple sites for chemical modification, making it a versatile intermediate in synthetic chemistry. The spirocyclic core is particularly noteworthy, as such structures are often associated with enhanced molecular rigidity and bioactivity, which are desirable traits in pharmaceutical development.
In recent years, the demand for spirocyclic compounds like 4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane has surged, driven by their applications in drug design and material innovation. The oxirane group in this compound is especially valuable, as it can participate in ring-opening reactions, enabling the formation of new bonds and functional groups. This reactivity is crucial for creating customized molecular architectures tailored to specific industrial or biomedical needs.
The synthesis of 4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane involves sophisticated organic transformations, often requiring precise control over reaction conditions. Chemists have explored various routes to optimize its production, focusing on yield improvement and stereoselectivity. The compound's CAS No. 2411193-33-2 serves as a unique identifier in chemical databases, facilitating research and collaboration among scientists.
From a pharmaceutical perspective, the diazaspiro[5.5]undecane framework is a promising scaffold for designing central nervous system (CNS) agents and enzyme inhibitors. The benzyl substituent and oxirane carbonyl group further enhance its potential by introducing additional pharmacophoric elements. Researchers are investigating its derivatives for their ability to interact with biological targets, such as G-protein-coupled receptors (GPCRs) and kinases, which are critical in disease pathways.
Beyond medicine, 4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane has applications in advanced materials. Its epoxide functionality allows it to act as a cross-linking agent in polymer networks, contributing to the development of high-performance coatings and adhesives. The spirocyclic structure also imparts thermal and chemical stability, making it suitable for specialty chemicals used in harsh environments.
In the context of green chemistry, efforts are underway to develop sustainable synthetic routes for 4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane. Researchers are exploring catalytic methods and biocatalysis to minimize waste and reduce reliance on hazardous reagents. These innovations align with global trends toward environmentally friendly manufacturing and circular economy principles.
The market for specialty spirocyclic compounds like 4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane is expanding, driven by demand from the pharmaceutical, agrochemical, and material science sectors. Companies are investing in custom synthesis and scale-up technologies to meet the growing needs of researchers and industrial users. Its CAS No. 2411193-33-2 is frequently searched in chemical procurement platforms, reflecting its commercial relevance.
In summary, 4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane (CAS No. 2411193-33-2) represents a compelling example of how complex molecular architectures can unlock new possibilities in science and industry. Its multifunctional design, combined with its reactivity and stability, positions it as a key player in the next generation of chemical innovations. As research progresses, this compound is likely to find even broader applications, reinforcing its importance in modern chemistry.
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